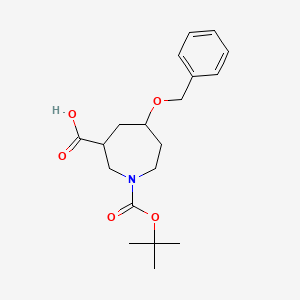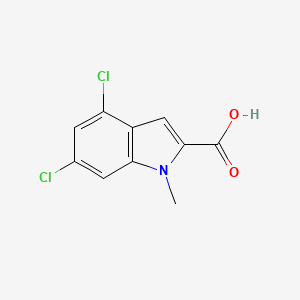
4-(Aminomethyl)-1-(4-bromophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-1-(4-bromophenyl)pyrrolidin-2-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidin-2-one core substituted with an aminomethyl group and a 4-bromophenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(4-bromophenyl)pyrrolidin-2-one typically involves the reaction of 4-bromobenzaldehyde with pyrrolidin-2-one in the presence of a suitable aminating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The aminating agent, such as ammonium acetate, provides the aminomethyl group that attaches to the pyrrolidin-2-one core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-1-(4-bromophenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of various functional groups in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-1-(4-bromophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-1-(4-bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Aminomethyl)-1-phenylpyrrolidin-2-one
- 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one
- 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one
Uniqueness
4-(Aminomethyl)-1-(4-bromophenyl)pyrrolidin-2-one is unique due to the presence of the bromine atom in the 4-bromophenyl group. This bromine atom can participate in specific chemical reactions that are not possible with other halogen atoms, such as chlorine or fluorine. Additionally, the bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research.
Eigenschaften
Molekularformel |
C11H13BrN2O |
|---|---|
Molekulargewicht |
269.14 g/mol |
IUPAC-Name |
4-(aminomethyl)-1-(4-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13BrN2O/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15/h1-4,8H,5-7,13H2 |
InChI-Schlüssel |
LDZIOCHCVUQIGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13896692.png)
![6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896695.png)
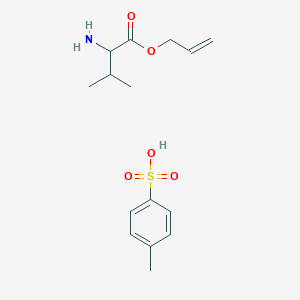
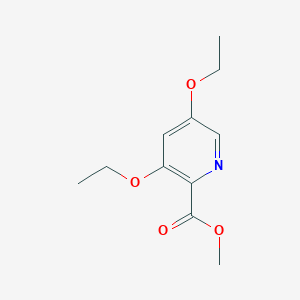
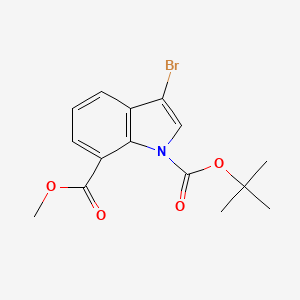
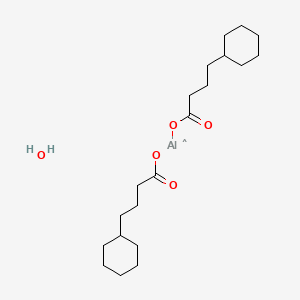
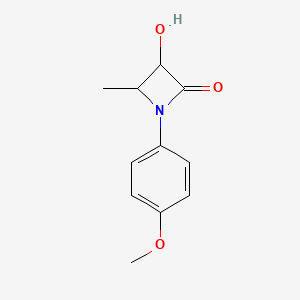
![1-(4-Ethenylphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13896713.png)

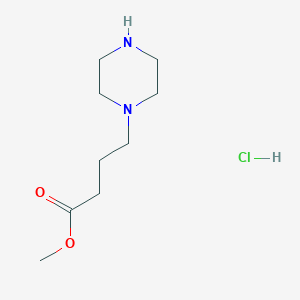
![5-[(4-Chlorophenyl)methyl]-4-ethyl-1,3-thiazol-2-amine](/img/structure/B13896747.png)
